

Altizide In Vitro Assay: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Altizide	
Cat. No.:	B1665744	Get Quote

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Introduction

Altizide is a thiazide diuretic utilized in the management of hypertension and edema. Its therapeutic effect is primarily achieved through the inhibition of the sodium-chloride cotransporter (NCC), also known as SLC12A3, in the distal convoluted tubule of the nephron. This inhibition leads to a decrease in sodium and chloride reabsorption, resulting in increased water excretion (diuresis) and a subsequent reduction in blood volume and blood pressure.[1]

These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of **Altizide** on the NCC. The document also outlines the key signaling pathway that regulates NCC activity, offering a comprehensive resource for researchers investigating the pharmacology of **Altizide** and other thiazide-like diuretics.

Mechanism of Action and Signaling Pathway

Altizide exerts its diuretic and antihypertensive effects by directly targeting and inhibiting the Na+/Cl- cotransporter (NCC) located on the apical membrane of cells in the distal convoluted tubule.[2] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood.

The activity of the NCC is tightly regulated by a complex signaling cascade known as the WNK-SPAK/OSR1 pathway. With-no-lysine (WNK) kinases act as upstream regulators that, in





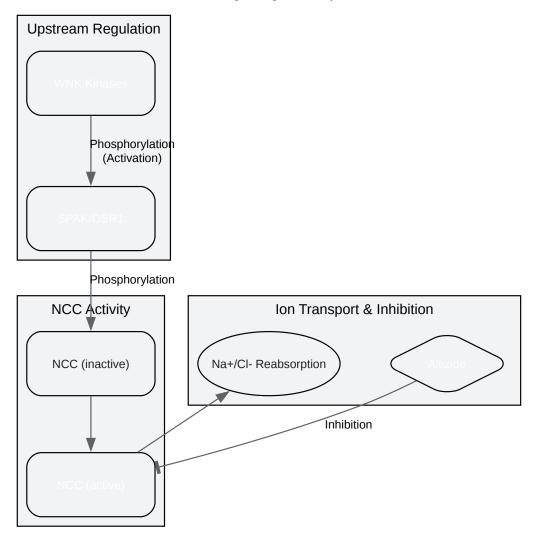


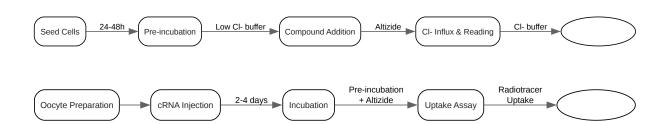
response to various stimuli, phosphorylate and activate the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). These activated kinases then directly phosphorylate the N-terminal domain of NCC, leading to its activation and increased transport of sodium and chloride ions. Thiazide diuretics, including **Altizide**, inhibit this transport function.

Below is a diagram illustrating the WNK-SPAK/OSR1-NCC signaling pathway and the point of inhibition by **Altizide**.



WNK-SPAK/OSR1-NCC Signaling Pathway and Altizide Inhibition







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References

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